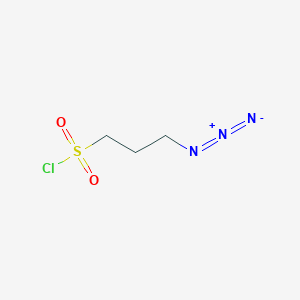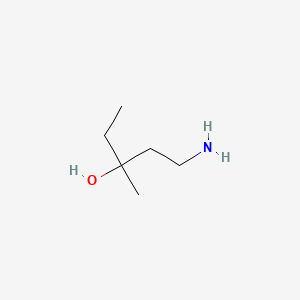
6-Hidroxi-2-metil-4H-3,1-benzoxazin-4-ona
Descripción general
Descripción
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs . It has been shown to be effective against Staphylococcus aureus and other bacteria .
Synthesis Analysis
In the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, 2-methyl-4H-3,1-benzoxazin-4-one was synthesized in the first step by stirring anthranilic acid in pyridine with benzoyl chloride and with acetic anhydride for 30 min at room temperature .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton . The InChI code for this compound is1S/C9H7NO3/c1-5-10-8-3-2-6 (11)4-7 (8)9 (12)13-5/h2-4,10-11H,1H2 . Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride . The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Physical And Chemical Properties Analysis
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is a powder at room temperature . Its molecular weight is 177.16 .Aplicaciones Científicas De Investigación
Aplicaciones Médicas
Los derivados de la 2-sustituida 4H-3,1-benzoxazin-4-ona, que incluye la 6-Hidroxi-2-metil-4H-3,1-benzoxazin-4-ona, han mostrado un amplio espectro de aplicaciones médicas . Se utilizan directa o indirectamente en muchas aplicaciones clínicas .
Aplicaciones Industriales
Estos compuestos también tienen una amplia gama de aplicaciones industriales . Se utilizan directa o indirectamente en muchos procesos industriales .
Inhibidor de Elastasa
Algunos derivados de la 2-sustituida 4H-3,1-benzoxazin-4-ona se utilizan como inhibidor de la elastasa . La elastasa es una enzima que descompone la elastina, un componente clave de los pulmones y la piel.
Agente Antineoplásico
Estos compuestos se han utilizado como agentes antineoplásicos . Los agentes antineoplásicos son fármacos que inhiben y previenen la maduración y proliferación de neoplasias (crecimiento anormal de tejido).
Inhibidor Enzimático
También se han utilizado como inhibidores enzimáticos . Los inhibidores enzimáticos son moléculas que se unen a las enzimas y disminuyen su actividad.
Inhibidor de Proteasa
Algunos derivados de la 2-sustituida 4H-3,1-benzoxazin-4-ona se utilizan como inhibidores de la proteasa . Los inhibidores de la proteasa inhiben la actividad de la proteasa, una enzima que descompone las proteínas y los péptidos.
Aplicaciones Fungicidas
Estos compuestos tienen propiedades fungicidas . Se pueden utilizar para matar o inhibir el crecimiento de los hongos.
Aplicaciones Antibacterianas
La 2-Metil-4H-3,1-benzoxazin-4-ona ha demostrado inhibir el crecimiento de algunas bacterias Gram-negativas, como Salmonella typhi y Escherichia coli .
Mecanismo De Acción
Target of Action
The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .
Mode of Action
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .
Pharmacokinetics
Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.
Result of Action
The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQQQZGXDLLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709233 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125558-96-5 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

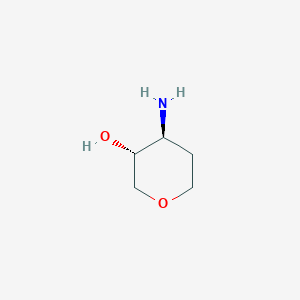

![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)
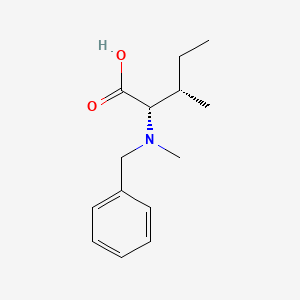
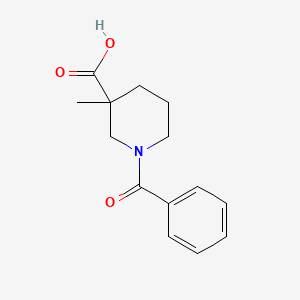
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)



